(2R,5S)-thiolane-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-thiolane-2,5-dicarboxamide is a chemical compound with a unique structure that includes a thiolane ring and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-thiolane-2,5-dicarboxamide typically involves the reaction of thiolane derivatives with amide-forming reagents. One common method includes the use of thiolane-2,5-dicarboxylic acid as a starting material, which is then reacted with ammonia or amine derivatives under controlled conditions to form the dicarboxamide compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction conditions such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-thiolane-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiolane derivatives with reduced functional groups.
Substitution: The carboxamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,5S)-thiolane-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2R,5S)-thiolane-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,5S)-thiolane-2,5-dicarboxamide include:
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
- (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxamide
- (2R,5S)-1-allyl-2,5-dimethylpiperazine
Uniqueness
What sets this compound apart from similar compounds is its unique thiolane ring structure combined with two carboxamide groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10N2O2S |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
(2R,5S)-thiolane-2,5-dicarboxamide |
InChI |
InChI=1S/C6H10N2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)/t3-,4+ |
InChI Key |
QRBZPDMTTFGWPW-ZXZARUISSA-N |
Isomeric SMILES |
C1C[C@H](S[C@H]1C(=O)N)C(=O)N |
Canonical SMILES |
C1CC(SC1C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.